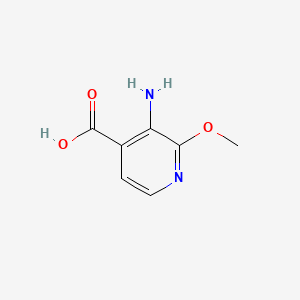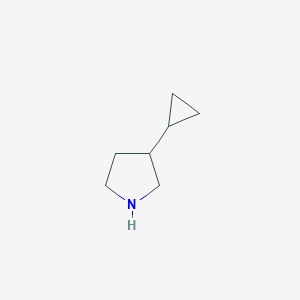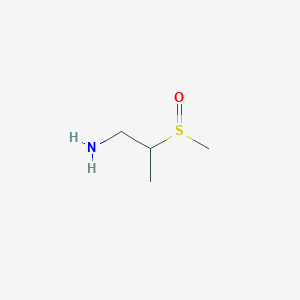
N-(6-Bromopyridin-2-YL)-N-methylacetamide
Vue d'ensemble
Description
“N-(6-Bromopyridin-2-YL)-N-methylacetamide” is a chemical compound . It is a specialty chemical and can be used as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-(methylthio)aniline in dry methanol . Another synthesis route involves the reaction of 2-Amino-6-bromopyridine with acetyl chloride in dichloromethane.Molecular Structure Analysis
The molecular formula of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” is C7H7BrN2O . The InChI key is AZKOTMZRXXAOOB-UHFFFAOYSA-N . The compound has a molecular weight of 215.05 g/mol .Chemical Reactions Analysis
“N-(6-Bromopyridin-2-YL)-N-methylacetamide” can participate in various chemical reactions. For example, it can be used as a substrate in a study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .Physical And Chemical Properties Analysis
“N-(6-Bromopyridin-2-YL)-N-methylacetamide” has a molecular weight of 215.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Pyridine Derivatives : N-(6-Bromopyridin-2-YL)-N-methylacetamide has been used in the synthesis of pyridine-containing derivatives of alkaloids such as cytisine and d-pseudoephedrine. These derivatives were synthesized through reactions with alkaloids and N-(5-bromopyridin-2-yl)-2-bromoacetamide hydrobromide, with their structures confirmed by spectroscopic methods (Kulakov, 2010).
Oxidation Reactivity and Chemical Synthesis : Research has explored the synthesis routes and chemical oxidation of compounds similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, particularly focusing on the generation of various products under different reaction conditions. This includes studies on molecular structures through spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).
Preparation of Pharmaceutical and Chemical Intermediates : It has been used in preparing important pharmaceutical and chemical intermediates, like 2-Amino-6-bromopyridine, through various chemical processes. The product's structure was identified using IR and ^1H NMR spectroscopy (Liang, 2010).
Spectroscopic Studies
- Infrared Spectroscopy Analysis : The compound has been studied for its contribution to amide I, II, and III bands in the infrared spectrum. This research can aid in understanding the formation of the amide infrared spectrum, which is significant in fields like organic chemistry and chemical biology (Ji et al., 2020).
Chemical Properties and Reactions
Investigation of Chemical Properties : The chemical properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide and similar compounds have been investigated, particularly in terms of their reactivity and potential applications in different chemical reactions. This includes studies on their structure, reactivity, and potential in various synthetic applications (Feng et al., 2010).
Role in Synthesis of Novel Compounds : Its derivatives have been utilized in synthesizing new compounds with potential biological activities, including antimicrobial properties. This showcases its utility in the development of new pharmaceutical agents (Fahim & Ismael, 2019).
Exploration in Medicinal Chemistry : The compound has been a subject of study in medicinal chemistry, particularly in the development of radiotracers for positron emission tomography (PET) imaging in neurological and oncological contexts. This indicates its potential application in medical diagnostics (Fujinaga et al., 2017).
Computational Chemistry and Drug Development : Its use in computational studies and drug development, particularly in anti-tuberculosis activity, underscores its significance in drug design and discovery processes (Bai et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-(6-Bromopyridin-2-YL)-N-methylacetamide are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals . .
Propriétés
IUPAC Name |
N-(6-bromopyridin-2-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-3-4-7(9)10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJDZKLSUROPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674974 | |
| Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromopyridin-2-YL)-N-methylacetamide | |
CAS RN |
1133116-43-4 | |
| Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)



![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)
![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)


![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)



